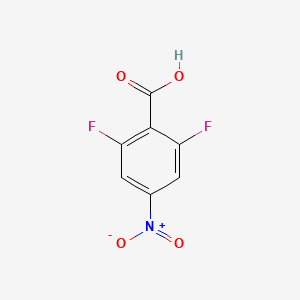

2,6-Difluoro-4-nitrobenzoic acid

Übersicht

Beschreibung

2,6-Difluoro-4-nitrobenzoic acid is a chemical compound with the molecular formula C7H3F2NO4 . It has a molecular weight of 203.1 .

Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-nitrobenzoic acid is 1S/C7H3F2NO4/c8-4-1-3 (10 (13)14)2-5 (9)6 (4)7 (11)12/h1-2H, (H,11,12) and the InChI key is VDDOEPCUFDOETL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2,6-Difluoro-4-nitrobenzoic acid has a melting point of 92-96°C and a predicted boiling point of 335.5±42.0 °C .Wissenschaftliche Forschungsanwendungen

Biomonitoring of Chemical Exposure

- Biomonitoring in Workers : A study by Jones et al. (2005) explored the monitoring of urinary metabolites in workers exposed to nitrotoluenes, including 2,6-dinitrobenzoic acid, a chemical structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research highlighted the importance of developing methods to biomonitor workers exposed to such chemicals, indicating potential applications in occupational health and safety (Jones et al., 2005).

Environmental Sensing and Pollution Monitoring

- Detection of Pollutants : Ghosh et al. (2015) reported on luminescent metal-organic frameworks (MOFs) capable of sensing nitroaromatics like 4-nitrobenzoic acid, which is similar to 2,6-Difluoro-4-nitrobenzoic acid. These MOFs were effective in detecting explosive and pollutant nitroaromatic compounds in environmental water samples, suggesting potential applications in environmental monitoring (Ghosh et al., 2015).

Material Science and Engineering

- Chemical Modification of Surfaces : Tsubota et al. (2006) investigated the chemical reaction of hydrogenated diamond surfaces with nitrobenzoic acid derivatives, including molecules structurally related to 2,6-Difluoro-4-nitrobenzoic acid. This research could be relevant to the development of advanced materials and surface treatments in engineering and nanotechnology (Tsubota et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 2,6-Difluoro-4-nitrobenzoic acid It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.

Mode of Action

The mode of action of 2,6-Difluoro-4-nitrobenzoic acid involves its interaction with these organoboron reagents. In the Suzuki–Miyaura coupling reaction, the compound may act as an electrophile, reacting with the organoboron reagents, which act as nucleophiles .

Biochemical Pathways

The biochemical pathways affected by 2,6-Difluoro-4-nitrobenzoic acid are related to the Suzuki–Miyaura coupling reactions. These reactions are part of the broader class of palladium-catalyzed cross coupling reactions, which are widely used in organic synthesis . The downstream effects of these reactions include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of 2,6-Difluoro-4-nitrobenzoic acid is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can have various applications in fields such as medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

2,6-difluoro-4-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(10(13)14)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDOEPCUFDOETL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-4-nitrobenzoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2606874.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)

![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)

![N-(2-chlorophenyl)-2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2606893.png)